molecular formula C18H11ClN4O4S B2926720 N-(4-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895016-22-5

N-(4-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2926720
CAS No.: 895016-22-5
M. Wt: 414.82
InChI Key: JPMHDWPSGBLAAX-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data provide information about the functional groups present in the molecule .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR and IR spectroscopy . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) indicates the aromaticity of the thiazole ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The reactions typically involve the thiazole ring and various functional groups present in the molecule .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Process : Research by Aleksandrov et al. (2017) demonstrates a synthesis process involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in anhydrous toluene to obtain a corresponding thioamide, which is then oxidized to synthesize compounds including benzo[e][1,3]benzothiazole derivatives (Aleksandrov & El’chaninov, 2017).
  • Reactivity and Transformations : In another study, El’chaninov et al. (2018) explored the reactivity and transformations of similar compounds, focusing on electrophilic substitution reactions such as nitration and bromination (El’chaninov, Aleksandrov & Stepanov, 2018).

Chemical Properties and Applications

  • Electrophilic Substitution Reactions : Aleksandrov et al. (2019) conducted studies on electrophilic substitution reactions, including nitration and bromination, of thiazolo[4,5-f]quinoline derivatives, which are structurally similar to the compound (Aleksandrov, El’chaninov & Zablotskii, 2019).
  • Characterization and Applications : A study by Yeşilkaynak et al. (2017) on a related compound, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, revealed insights into its synthesis, characterization, and potential applications in areas such as antioxidant and antitumor activities (Yeşilkaynak et al., 2017).

Biological Evaluation

  • Antimicrobial and Anticancer Activities : Investigations into the antimicrobial and anticancer activities of compounds structurally similar to N-(4-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide have been conducted. For instance, Kumar et al. (2020) studied the antimicrobial applications of related ligand complexes (Kumar, Singh, Agarwal & Kumar, 2020).

Safety and Hazards

The safety and hazards associated with similar compounds have been evaluated in the context of their cytotoxicity on human cells .

Future Directions

The development of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . Compounds having quorum sensing inhibitory activity but void of antibiotic activity are potent agents in preventing the formation of biofilm, reducing the production of toxins, and, most importantly, discourage bacteria to develop future resistance .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O4S/c19-12-4-1-5-14-16(12)21-18(28-14)22(10-11-3-2-8-20-9-11)17(24)13-6-7-15(27-13)23(25)26/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMHDWPSGBLAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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